molecular formula C13H9F3O2S2 B3017849 3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid CAS No. 251096-78-3

3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid

Cat. No.: B3017849
CAS No.: 251096-78-3
M. Wt: 318.33
InChI Key: FLNQMEYIAHXFLL-UHFFFAOYSA-N
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Description

3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid is an organic compound with the molecular formula C13H9F3O2S2 It is characterized by the presence of a trifluoromethyl group attached to a benzyl sulfanyl moiety, which is further connected to a thiophene ring bearing a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid typically involves the following steps:

    Formation of the Benzyl Sulfanyl Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)benzyl chloride with sodium sulfide to form 3-(trifluoromethyl)benzyl sulfide.

    Coupling with Thiophene Derivative: The benzyl sulfide intermediate is then coupled with a thiophene derivative, such as 2-thiophenecarboxylic acid, under appropriate conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which 3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzoic acid
  • 3-(Trifluoromethyl)benzylamine
  • 3-(Trifluoromethyl)benzonitrile

Uniqueness

3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid is unique due to the presence of both a trifluoromethyl group and a thiophene ring, which imparts distinct chemical and physical properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various research applications.

Properties

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O2S2/c14-13(15,16)9-3-1-2-8(6-9)7-20-10-4-5-19-11(10)12(17)18/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNQMEYIAHXFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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